[2,4'-Bipyridine]-2'-carbaldehyde
Description
Overview of Bipyridine Ligands in Coordination Chemistry and Materials Science
Bipyridine scaffolds are a cornerstone in the field of coordination chemistry. Their ability to form stable complexes with a wide range of metal ions has made them indispensable tools for chemists. nih.govtaylorandfrancis.com These bipyridine-metal complexes exhibit a diverse array of properties, including unique electrochemical and photophysical characteristics, which are harnessed in various applications.
In materials science, bipyridine ligands are integral to the development of functional materials. They are used in the construction of metal-organic frameworks (MOFs), which are porous materials with applications in gas storage and separation. Furthermore, bipyridine-containing polymers and supramolecular assemblies are being explored for their potential use in sensors, catalysts, and light-emitting devices. taylorandfrancis.com The rigid and planar structure of the bipyridine unit, combined with its ability to participate in π-stacking interactions, contributes to the stability and functionality of these materials. taylorandfrancis.com
Role of Aldehyde Functionalization in Chemical Synthesis and Ligand Design
The introduction of an aldehyde group onto a molecule, known as aldehyde functionalization, is a powerful strategy in chemical synthesis. The aldehyde group is a versatile functional handle that can participate in a wide variety of chemical reactions, allowing for the construction of complex molecular architectures. rsc.orgresearchgate.net
In ligand design, the incorporation of an aldehyde group provides a site for further modification. This allows for the fine-tuning of the electronic and steric properties of the ligand, which in turn influences the properties of the resulting metal complex. For example, the aldehyde can be converted into other functional groups, such as alcohols, carboxylic acids, or imines, leading to a diverse range of ligands with tailored functionalities. nih.gov This versatility is crucial for developing new catalysts and materials with specific properties. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C11H8N2O |
|---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
4-pyridin-2-ylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C11H8N2O/c14-8-10-7-9(4-6-12-10)11-3-1-2-5-13-11/h1-8H |
InChI Key |
PLQCKHZNRUIUID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=NC=C2)C=O |
Origin of Product |
United States |
Coordination Chemistry and Metallosupramolecular Assembly Involving 2,4 Bipyridine 2 Carbaldehyde Ligands
Ligand Design Principles and Coordination Modes for Bipyridine Carbaldehydes
The design of ligands is a cornerstone of coordination chemistry, as the ligand's structure dictates the geometry and properties of the resulting metal complex. Bipyridine-based ligands are particularly valued for their predictable coordination behavior and tunable electronic characteristics.
The primary and most dominant coordination mode for 2,2'-bipyridine (B1663995) and its derivatives is as a bidentate ligand, binding to a metal center through the nitrogen atoms of both pyridine (B92270) rings wikipedia.orglibretexts.org. This chelation results in the formation of a stable five-membered ring, a phenomenon known as the chelate effect, which enhances the thermodynamic stability of the complex compared to coordination with two separate monodentate pyridine ligands libretexts.orgclentchem.com. The two pyridine rings in 2,2'-bipyridine ligands tend to be coplanar upon coordination, which facilitates electron delocalization across the ligand framework and gives rise to their characteristic optical and redox properties wikipedia.org. In the case of [2,4'-Bipyridine]-2'-carbaldehyde, the nitrogen atoms of the 2- and 4'-positioned pyridine rings are expected to engage in this typical bidentate coordination, forming a stable chelate ring with a metal ion.
The introduction of a carbaldehyde (-CHO) group at the 2'-position of the [2,4'-Bipyridine] framework significantly influences the ligand's electronic properties and its interaction with metal centers. The aldehyde group is electron-withdrawing, which reduces the electron density on the pyridine rings. This modification can affect the σ-donor and π-acceptor properties of the ligand. While neutral bipyridine is generally considered a weak π-acceptor, the presence of the aldehyde can enhance its ability to accept electron density from the metal via π-backbonding researchgate.net.
The aldehyde moiety itself is a potential coordination site, although the bidentate N,N' chelation is sterically and electronically preferred. The oxygen atom of the aldehyde could, in principle, coordinate to a metal ion, but this is less common for simple bipyridine aldehydes where the strong N,N' chelation dominates. However, the aldehyde group provides a reactive handle for post-complexation modification, allowing for the synthesis of more complex structures through reactions such as Schiff base condensation tandfonline.com. This functionalization can lead to the formation of multidentate ligands and intricate polynuclear assemblies. The chelation of the bipyridine core is a robust driving force in molecular assembly researchgate.net.
Formation and Characterization of Metal Complexes with Bipyridine Carbaldehyde Ligands
Bipyridine ligands are known to form complexes with a wide variety of metal ions, leading to diverse structures and properties wikipedia.org. The functionalized ligand this compound is expected to share this versatility.
Bipyridine-based ligands readily form both mononuclear and polynuclear complexes. Mononuclear complexes typically feature one or more bipyridine ligands coordinated to a single metal center, such as in the classic [M(bipy)₃]ⁿ⁺ (where M is a transition metal like Fe²⁺ or Ru²⁺) which have octahedral geometry wikipedia.org. It is anticipated that this compound would form analogous mononuclear species with various transition metals nih.govacs.org.
Polynuclear complexes, containing two or more metal centers, can be formed when a ligand bridges between them youtube.com. While 2,2'-bipyridine derivatives typically act as chelating ligands to a single metal, the isomeric 4,4'-bipyridine (B149096) is a classic example of a linear, rigid bridging ligand used to construct coordination polymers and metal-organic frameworks (MOFs) researchgate.netrsc.orgrsc.org. The unsymmetrical nature of this compound, with one nitrogen in a chelating position (2-position) and the other in a potentially bridging position (4'-position), offers intriguing possibilities for the construction of polynuclear architectures.
Furthermore, bipyridine ligands have been successfully employed in the coordination of lanthanide ions nih.govnih.govcapes.gov.br. These complexes are of significant interest due to their unique luminescent properties. The bipyridine ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength nih.gov. Bipyridine carbaldehydes are thus promising candidates for creating novel luminescent lanthanide complexes.
For example, the crystal structure of a related ruthenium complex, the meso (ΛΔ) form of (bpy)₂Ru(H₂pzbzim)Ru(bpy)₂₃·5H₂O, reveals the intricate coordination environment and the bridging nature of the central ligand nih.gov. Structural analysis of such complexes provides invaluable insight into how ligand design influences the final architecture.
Below is a table with representative crystallographic data for a metal complex containing a bipyridine ligand, illustrating the type of information obtained from X-ray analysis.
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₈H₃₀FeN₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Fe-N1 Bond Length (Å) | 2.019(2) |
| Fe-N2 Bond Length (Å) | 2.014(2) |
| N1-Fe-N2 Angle (°) | 78.53(8) |
This table is for illustrative purposes, showing the kind of data obtained from X-ray crystallography for a related bipyridine complex.
The coordination of a bipyridine ligand to a metal ion gives rise to distinct electronic and spectroscopic properties, most notably intense metal-to-ligand charge transfer (MLCT) bands in the visible region of the spectrum wikipedia.org. These transitions involve the promotion of an electron from a metal-based d-orbital to a ligand-based π* orbital. The energy, and therefore the color, of these MLCT bands is sensitive to the nature of the metal, its oxidation state, and the substituents on the bipyridine ligand researchgate.net. The electron-withdrawing aldehyde group in this compound is expected to lower the energy of the ligand's π* orbitals, leading to a red-shift (bathochromic shift) of the MLCT absorption bands compared to complexes with unsubstituted bipyridine nih.gov.
Many ruthenium(II) and iridium(III) bipyridine complexes are luminescent, and this property is also governed by the MLCT states wikipedia.orgrsc.org. The emission wavelength, quantum yield, and lifetime can be finely tuned by modifying the ligand structure. The aldehyde functionality could influence these photophysical properties, potentially altering the emissive characteristics of the complex nih.govnih.gov.
Electrochemical techniques, such as cyclic voltammetry, are used to probe the redox properties of these complexes. Bipyridine complexes often exhibit reversible redox processes associated with both the metal center and the ligand, as the bipyridine can accept electrons to form radical anions wikipedia.orgmaynoothuniversity.ie. The aldehyde group would make the ligand easier to reduce, shifting the ligand-based reduction potentials to less negative values.
| Complex | Absorption λmax (nm) (MLCT) | Emission λmax (nm) | Redox Potential E₁/₂ (V vs SCE) |
|---|---|---|---|
| [(bpy)₂Ru(H₃pzbzim)]²⁺ | 455 | 650 | +1.18 (Ru³⁺/²⁺) |
| [(phen)₂Ru(H₃pzbzim)]²⁺ | 450 | 642 | +1.20 (Ru³⁺/²⁺) |
This table provides examples of spectroscopic and electrochemical data for related ruthenium-bipyridine complexes to illustrate the key properties.
Electronic and Spectroscopic Properties of Metal-Bipyridine-Aldehyde Complexes
Metal-to-Ligand Charge Transfer (MLCT) Studies
Metal-to-ligand charge transfer (MLCT) is a critical photophysical process in many transition metal complexes, especially those of ruthenium(II) with polypyridyl ligands. cmu.eduosti.gov These transitions involve the excitation of an electron from a metal-centered d-orbital to a ligand-centered π* anti-bonding orbital. osti.gov In mixed-ligand complexes of the type [Ru(bpy)₂L]²⁺ (where L is a substituted bipyridine), the MLCT electron is typically localized on the ligand that is more easily reduced. cmu.edu The presence and position of substituents, such as the carbaldehyde group in this compound, can significantly influence the energy of the π* orbitals and, consequently, the characteristics of the MLCT band. cmu.edu
For instance, studies on ruthenium(II) polypyridyl complexes have shown that their absorption spectra are sensitive to environmental factors like pH. Protonation of the ligand can perturb the MLCT absorption band, leading to shifts in its maximum wavelength. cmu.edu The efficiency of photosensitizers in applications like dye-sensitized solar cells is heavily dependent on these MLCT processes, where light absorption promotes an electron to an excited state, facilitating electron injection into a semiconductor's conduction band. osti.gov While specific MLCT data for this compound complexes are not detailed in the available literature, the principles established for related bipyridine complexes provide a framework for predicting their behavior.
Ligand-Centered Transitions
In addition to MLCT bands, the electronic spectra of bipyridine complexes also feature ligand-centered (LC) transitions. These are transitions occurring within the ligand itself, typically categorized as n→π* and π→π* transitions. ijcrcps.com In free bipyridine ligands, these intra-ligand charge transfer bands appear at specific wavelengths, which can be moderately shifted upon coordination to a metal center. ijcrcps.com
The photophysical properties of lanthanide complexes with ligands like 2,2'-bipyridine-N,N'-dioxide are largely governed by the energy of the ligand's triplet state. nih.gov The efficiency of energy transfer from the ligand to the metal ion (sensitization) depends on the relative energies of the ligand's triplet state and the metal's emissive level. nih.gov For this compound, the π-conjugated system and the presence of the carbonyl group would give rise to characteristic π→π* and n→π* transitions, which would be fundamental to understanding the photophysics of its corresponding metal complexes.
Supramolecular Architectures and Self-Assembly Processes
The this compound ligand is a powerful building block for constructing complex supramolecular architectures through both coordinative and covalent bonding, leading to materials with intricate structures and tailored properties.
Coordination Polymers and Metal-Organic Frameworks (MOFs) Utilizing Bipyridine Carbaldehydes as Building Blocks
Bipyridine-based ligands are among the most widely used linkers in the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.comrsc.org These ligands can bridge metal centers to form one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks. mdpi.comnih.gov The structural diversity of the resulting materials is influenced by the geometry of the ligand, the coordination preference of the metal ion, and the reaction conditions. rsc.org
While research specifically employing this compound is emerging, extensive work on related bipyridine derivatives provides significant insight. Ligands such as 4,4′-bipyridine, 2,2′-bipyridine-4,4′-dicarboxylic acid, and 4,4′-bipyridine-N,N′-dioxide have been successfully used to synthesize a vast array of MOFs with varying topologies and properties. rsc.orgfrontiersin.orgacs.orgresearchgate.net For example, robust Zr(IV)-based MOFs with open 2,2′-bipyridine sites have been prepared, which can be post-synthetically metalated to create active catalysts. rsc.org The aldehyde functionality of this compound makes it an excellent candidate for similar post-synthetic modifications, allowing for the introduction of new functionalities within a pre-constructed framework.
| Ligand | Metal Ion(s) | Resulting Structure/Framework | Reference |
|---|---|---|---|
| 4,4′-bipyridine-2,2′,6,6′-tetracarboxylic acid | Mn(II), Ni(II), Co(II) | 2D double-layer and 3D frameworks | rsc.org |
| 4,4′-bipyridine-N,N′-dioxide | Zn(II), Mn(II) | 2D crystalline coordination polymers | acs.org |
| 2,2′-bipyridine-4,4′-dicarboxylate | Cd(II), Zn(II) | 2D networks with square lattice topology | frontiersin.org |
| 4,4'-bipyridine | Cu(II), Co(II) | Mixed-ligand metal-organic frameworks | researchgate.net |
| bipyridine-2,2'-dicarboxylate | Zr(IV) | Robust catalytic MOF (UiO-67-bpydc) | rsc.org |
Dynamic Covalent Bonding and Schiff-Base Condensations in Porous Material Synthesis
The carbaldehyde group is a versatile functional handle for dynamic covalent chemistry, most notably through Schiff-base condensation. This reaction involves the formation of a C=N (imine) bond between an aldehyde and a primary amine, a reversible process that allows for "error-checking" and self-healing in the synthesis of crystalline materials like covalent organic frameworks (COFs). primescholars.comresearchgate.net
The aldehyde group on the this compound ligand can be reacted with various amines to synthesize more complex, polydentate Schiff base ligands. primescholars.com These resulting ligands can then be used in coordination chemistry. Alternatively, the Schiff-base condensation can be performed within a porous material or during its synthesis. For example, studies have shown the synthesis of new Schiff bases from bipyridine dialdehydes and various amines, which exhibit promising biological activities. researchgate.net This strategy highlights the potential of using this compound to construct intricate porous networks where the bipyridine unit provides a metal-coordinating site and the resulting imine bond contributes to the framework's structure and stability. mdpi.comprimescholars.com
Intermolecular Interactions in Solid-State Structures (e.g., π-π stacking, hydrogen bonding)
The final solid-state architecture of materials derived from this compound is heavily influenced by non-covalent intermolecular interactions. The two aromatic pyridine rings of the bipyridine core are predisposed to engage in π-π stacking interactions, which play a crucial role in the packing of molecules in the crystal lattice. researchgate.net
Furthermore, the nitrogen atoms of the pyridine rings and the oxygen atom of the carbaldehyde group can act as hydrogen bond acceptors. researchgate.net In the presence of suitable hydrogen bond donors, such as coordinated water molecules or protic solvents, extensive hydrogen-bonding networks can form. researchgate.net These interactions, in conjunction with coordination bonds, direct the self-assembly process and stabilize the resulting supramolecular structure, often leading to the formation of high-dimensional networks from simpler building blocks. researchgate.netresearchgate.net
Catalytic Applications of 2,4 Bipyridine 2 Carbaldehyde Derived Systems
Homogeneous Catalysis by Metal Complexes of Bipyridine Carbaldehydes
The bipyridine unit is a cornerstone in coordination chemistry, renowned for its ability to form stable complexes with a vast range of transition metals. When functionalized with a carbaldehyde group, as in [2,4'-Bipyridine]-2'-carbaldehyde, the resulting ligands can be used to create soluble metal complexes that act as highly effective homogeneous catalysts.
Metal complexes derived from bipyridine ligands are potent catalysts for fundamental organic reactions, including oxidations and reductions. Ruthenium (Ru) complexes with carboxylate-bipyridine ligands, for example, have demonstrated remarkable efficiency as water oxidation catalysts, a critical process in solar energy conversion. researchgate.netnih.gov These systems can achieve very high catalytic rates, with calculated half-times for water oxidation in the microsecond range under certain conditions. nih.gov The mechanism often involves the buffer base in either atom-proton transfer or concerted electron-proton transfer pathways, highlighting the intricate role of the ligand and reaction environment. nih.gov
Similarly, rhodium(I) complexes incorporating dihydroxy-bipyridine ligands have been shown to be active catalysts for carbonylation reactions, such as the carbonylation of methyl acetate (B1210297). nih.gov In the realm of photoredox catalysis, nickel-bipyridine complexes can initiate bond-forming reactions through light-induced processes. nih.gov The versatility of the carbaldehyde group on the this compound scaffold allows for its conversion into various functional groups, such as the carboxylates or hydroxyls seen in these active catalysts, thereby providing a strategic entry point to a diverse range of homogeneous catalytic systems.
The development of chiral bipyridine ligands is of paramount importance in asymmetric catalysis, where achieving high enantioselectivity is the primary goal. rsc.org The aldehyde functionality of this compound is an ideal handle for the synthesis of such chiral ligands. For instance, condensation with chiral amines can produce chiral Schiff base ligands, or reduction of the aldehyde can yield a chiral alcohol, which can then be incorporated into more complex ligand architectures.
Researchers have designed and synthesized various chiral bipyridine ligands that have proven effective in asymmetric transformations. chemrxiv.orgchemrxiv.org These ligands often feature an axially chiral scaffold or other stereogenic elements that create a chiral pocket around the metal center, enabling high stereoselectivity. chemrxiv.orgchemrxiv.org For example, C2-symmetric bipyridine-derived N,N'-dioxide ligands have been successfully applied in nickel(II)-catalyzed asymmetric Michael-type Friedel–Crafts alkylation reactions, achieving excellent yields and high enantioselectivities (up to 99% ee). rsc.org Similarly, chemoenzymatically synthesized chiral bipyridines have been used as ligands for the asymmetric aminolysis of meso-epoxides and as organocatalysts for the asymmetric allylation of aldehydes. rsc.org These examples underscore the immense potential of this compound as a starting material for novel and effective ligands in asymmetric catalysis.
Heterogeneous Catalysis Incorporating Bipyridine Carbaldehyde Units
To overcome challenges of catalyst separation and recycling associated with homogeneous systems, the bipyridine carbaldehyde motif can be integrated into solid supports, creating robust and reusable heterogeneous catalysts. Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are prominent examples of such crystalline porous materials where these units can be systematically incorporated.
Covalent Organic Frameworks (COFs) are crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. researchgate.net The aldehyde groups of bipyridine carbaldehydes, such as this compound or its isomers like 2,2′-bipyridyl-5,5′-dialdehyde, are ideal for forming imine-linked COFs through condensation reactions with amine linkers. rsc.org The resulting bipyridine-containing COFs possess ordered pores and accessible N-donor sites within their framework, which can chelate metal ions to create single-site heterogeneous catalysts. researchgate.netrsc.org
These metal-functionalized COFs have shown exceptional performance in various catalytic reactions. For instance, palladium (Pd) nanoparticles loaded into a triazine-based COF serve as a highly active catalyst for Heck coupling reactions, achieving high yields and good recyclability. researchgate.net Similarly, Pd nanocrystals embedded in COFs have demonstrated complete conversion for a range of aryl halides in Heck cross-coupling reactions, maintaining high activity over several cycles. chemrxiv.orgchemrxiv.org The bipyridine units within the COF structure can coordinate with metal nanoparticles, enhancing their stability and dispersibility, which is crucial for catalytic activity and longevity. nih.gov
Table 1: Performance of Bipyridine-Related COF-Supported Catalysts in Heck Coupling Reactions
| Catalyst System | Substrates | Conversion | Reusability | Source(s) |
| Pd NCs@COFs | Various aryl halides and vinyl derivatives | Up to 100% | High activity over 4 cycles | chemrxiv.orgchemrxiv.org |
| Pd(0) loaded triazine COF | Heck and C-C couplings | High yields at low catalyst loading (<0.05 mol%) | Good recyclability with no leaching | researchgate.net |
| Pd-trzn-COF / Pd(II)X% BPy COF | Heck coupling reaction | Not specified | Not specified | researchgate.net |
Metal-Organic Frameworks (MOFs) are constructed from metal ions or clusters linked by organic ligands. frontiersin.org The carbaldehyde group of this compound can be oxidized to a carboxylic acid, transforming it into a bipyridine-carboxylate linker suitable for MOF synthesis. rsc.org MOFs containing these open 2,2'-bipyridine (B1663995) sites are excellent platforms for post-synthetic metalation, where catalytically active metal ions can be introduced. rsc.org
A zirconium-based MOF, UiO-67-bpydc, which contains 2,2'-bipyridine dicarboxylate linkers, readily complexes with PdCl2. rsc.org The resulting material is an efficient and recyclable heterogeneous catalyst for the Suzuki–Miyaura cross-coupling reaction. rsc.org The steric and electronic properties of these bipyridine linkers can be systematically tuned to optimize catalytic activity. Studies on a series of mixed-linker MOFs revealed that modifying the substituents on the bipyridine unit significantly impacts the catalytic efficiency in Suzuki-Miyaura reactions. iastate.edu For instance, a MOF with methyl groups at the 6,6'-positions of the bipyridine linker showed a dramatic enhancement in activity compared to the non-functionalized analogue. iastate.edu This highlights the power of linker engineering in designing highly active MOF catalysts. Furthermore, Cu2+-modified, bipyridine-based MOF nanoparticles have been shown to exhibit enzyme-like peroxidase activity. researchgate.net
Table 2: Catalytic Applications of Bipyridine-Based Metal-Organic Frameworks
| MOF Catalyst | Metal Center(s) | Catalytic Reaction | Key Finding | Source(s) |
| UiO-67-bpydc-PdCl2 | Zr, Pd | Suzuki–Miyaura cross-coupling | Efficient and recyclable catalysis with open bipyridine sites. | rsc.org |
| m-6,6´-Me2bpy-MOF-PdCl2 | Not specified, Pd | Suzuki–Miyaura cross-coupling | 110-fold activity enhancement due to steric effects of linker. | iastate.edu |
| Cu2+-NMOFs | Zr, Cu | Peroxidase-like oxidation | MOF nanoparticles exhibit enzyme-mimicking catalytic activity. | researchgate.net |
Photocatalysis and Energy Conversion
Bipyridine complexes, particularly [Ru(bpy)3]2+, are archetypal photosensitizers used extensively in photocatalysis and research on artificial photosynthesis. acs.orgresearchgate.net Upon absorption of visible light, these complexes reach an excited state that can engage in electron transfer processes, either by donating or accepting an electron (reductive or oxidative quenching cycles). acs.org This photoredox activity is harnessed to drive a wide range of organic transformations. acs.orgresearchgate.net
Derivatives of this compound can be readily used as ligands to construct novel photocatalytic complexes. Rhenium-bipyridine complexes, for example, have been developed as competent catalysts for the photochemical reduction of CO2 to CO, a crucial reaction for converting a greenhouse gas into a valuable chemical feedstock. nih.govresearchgate.net
The integration of bipyridine units into extended solid-state structures has led to advanced photocatalytic materials. Bipyridine-based COFs have been designed for visible-light-driven water oxidation. researchgate.net Metal-doped COF films containing bipyridine linkages act as photoelectrocatalysts where the COF framework harvests light and the coordinated metal atoms serve as the active catalytic sites for reactions like the oxygen reduction reaction. rsc.org Similarly, Cd(II) coordination polymers featuring bipyridine ligands have shown enhanced photocatalytic activity for the degradation of organic dyes under UVA irradiation, with the bipyridine units facilitating light harvesting and charge separation. chemrxiv.org These findings demonstrate the broad utility of bipyridine-derived systems, originating from precursors like this compound, in the field of solar energy conversion and environmental remediation.
Electrocatalysis
The electrochemical properties of metal complexes derived from this compound are of significant interest for their potential applications in electrocatalysis. The bipyridine framework can readily accept and donate electrons, making these complexes suitable for mediating redox reactions.
Metal complexes featuring this compound and its derivatives can act as electrocatalysts for various reduction processes. Cyclic voltammetry studies of these complexes reveal their redox potentials and provide insights into the electron transfer mechanisms. The aldehyde group can influence the reduction potential of the metal center or the ligand itself, thereby tuning the catalytic activity for specific substrates. For example, the electrochemical reduction of CO₂ to CO or other value-added products can be catalyzed by these complexes.
| Complex | Substrate | Key Electrochemical Parameter |
| [Re(bpy-CHO)(CO)₃Cl] | CO₂ | Catalytic overpotential for CO₂ reduction. |
| [Fe(bpy-CHO)₂(CN)₂] | Protons | Onset potential for hydrogen evolution. |
While direct studies on this compound complexes for the oxygen reduction reaction (ORR) are limited, the broader class of bipyridine-based catalysts has shown promise in this area, which is crucial for fuel cell technologies. By analogy, it is plausible that appropriately designed metal complexes of this compound could exhibit ORR activity. The aldehyde group could be utilized to immobilize the catalyst onto an electrode surface or to create multinuclear complexes that can facilitate the multi-electron transfer required for the efficient reduction of oxygen to water.
Future research in this area may focus on the synthesis and electrochemical evaluation of novel multinuclear complexes derived from this compound for their potential as ORR electrocatalysts.
| Catalyst Class | Potential Application | Research Direction |
| Multinuclear bipyridine complexes | Oxygen Reduction Reaction (ORR) in fuel cells | Synthesis of catalysts with tailored active sites for O₂ binding and activation. |
| Bipyridine-functionalized materials | Modified electrodes for electrocatalysis | Immobilization of catalysts on conductive supports to enhance stability and activity. |
Applications in Advanced Materials Science Derived from 2,4 Bipyridine 2 Carbaldehyde
Design and Synthesis of Porous Materials
The bifunctional nature of [2,4'-Bipyridine]-2'-carbaldehyde, featuring both a chelating bipyridine unit and a reactive aldehyde, makes it an ideal candidate for constructing crystalline porous polymers.
Covalent Organic Frameworks (COFs) with Tailored Functionalities
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers built from organic molecules linked by strong covalent bonds. researchgate.netrsc.org The aldehyde functionality of this compound is perfectly suited for forming robust imine linkages through condensation reactions with amine-based building blocks. This reaction is a cornerstone of COF synthesis due to its reversibility, which facilitates the error-correction necessary for achieving high crystallinity. researchgate.net
By reacting this compound with multitopic amines, such as 1,3,5-tris(4-aminophenyl)benzene (B174889) (TAPB), it is possible to construct two-dimensional (2D) COFs. researchgate.net The resulting frameworks would feature periodic structures with well-defined nanopores. Crucially, the bipyridine units would be systematically integrated into the COF skeleton, offering tailored functionalities. These nitrogen-rich sites can act as chelating points for metal ions, leading to post-synthetically modified COFs with applications in catalysis or sensing. rsc.org For instance, bipyridine-containing COFs have been shown to effectively complex with metals like palladium for catalytic applications or serve as platforms for detecting heavy metals. rsc.orgrsc.org
Table 1: Potential COF Synthesis with this compound
| Linker 1 | Linker 2 (Example) | Resulting Linkage | Potential COF Functionality |
|---|---|---|---|
| This compound | 1,3,5-Tris(4-aminophenyl)benzene (TAPB) | Imine | Catalysis, Gas Storage, Sensing |
Metal-Organic Frameworks (MOFs) for Gas Storage and Separation
Metal-Organic Frameworks (MOFs) are constructed by linking metal ions or clusters with organic ligands. researchgate.net The bipyridine moiety of this compound can act as a powerful N-donor ligand to coordinate with various metal centers (e.g., zinc, cadmium, copper), while the aldehyde group could either remain as a functional pendant group within the pores or be used for post-synthetic modifications. frontiersin.orgmdpi.com
The incorporation of this compound into MOF structures could create frameworks with open metal sites and accessible nitrogen functionalities, which are known to enhance the adsorption of specific gases like CO2. researchgate.netacs.org The polarity and size of the pores can be fine-tuned by selecting appropriate metal clusters and co-ligands. Flexible MOFs, which exhibit dynamic structural changes upon guest molecule interaction, offer particularly interesting prospects for selective gas separation. nih.gov While specific studies on MOFs from this exact ligand are limited, the broader class of bipyridyl-based MOFs has demonstrated significant potential for gas storage and separation, driven by the strong affinity of the bipyridine sites for gases like carbon dioxide and hydrogen. frontiersin.orgnih.gov
Functional Materials Development
Beyond porous materials, the electronic and photophysical characteristics of this compound make it a promising component for a range of functional materials.
Luminescent and Photophysical Materials
Bipyridine-based molecules and their metal complexes are renowned for their luminescent properties. nih.govrsc.org The push-pull nature that can be established in derivatives of this compound, where the bipyridine can act as an electron-accepting unit, is conducive to creating fluorophores. For example, a series of α-arylamino-2,2′-bipyridines exhibited intense blue-to-green fluorescence with quantum yields reaching up to 49.1% in solution. nih.gov By modifying the aldehyde group or by forming metal complexes, it is conceivable to tune the emission wavelengths and quantum yields of materials derived from this compound. Such materials could find applications in chemical sensors, organic light-emitting diodes (OLEDs), and bio-imaging.
Table 2: Illustrative Photophysical Properties of Related Bipyridine Fluorophores
| Compound Family | Emission Maxima Range (nm) | Fluorescence Quantum Yield (ΦF) | Solvent |
|---|---|---|---|
| α-(N-Biphenyl)-substituted 2,2′-bipyridines | 443–505 | up to 49.1% | THF |
Data based on related bipyridine systems to illustrate potential. nih.gov
Conductive and Optoelectronic Materials
The development of conductive and optoelectronic materials is a rapidly growing field. scispace.comnih.govaps.org MOFs and COFs with extended π-conjugation can exhibit electrical conductivity. fjirsm.ac.cnrsc.org The integration of this compound into such frameworks would contribute to the π-conjugated system, which is essential for charge transport. The ability to form ordered, crystalline structures is key to maximizing conductivity by ensuring efficient orbital overlap.
Furthermore, porphyrin-based materials incorporating bipyridine ligands have been studied for their optoelectronic properties, demonstrating that the bipyridine unit can play a role in the electronic characteristics of the final material. researchgate.net The inherent asymmetry of this compound could lead to interesting dipole moments and connectivity-dependent conductance in single-molecule junctions, a key area of research in molecular electronics.
Applications in Thin-Film Dye-Sensitized Solar Cells
Dye-sensitized solar cells (DSSCs) rely on a molecular dye adsorbed onto a wide-bandgap semiconductor like TiO2. acs.orgnih.gov Ruthenium(II) and other metal-polypyridine complexes, particularly those involving bipyridine ligands with carboxylic acid anchoring groups, are benchmark sensitizers in this field. acs.orgresearchgate.net
Theoretical and Computational Studies on 2,4 Bipyridine 2 Carbaldehyde and Its Complexes
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on density functional theory, are central to understanding the intrinsic properties of [2,4'-Bipyridine]-2'-carbaldehyde.
Density Functional Theory (DFT) for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of many-electron systems. acs.orgnih.gov It is widely applied to calculate optimized geometries, vibrational frequencies, and various electronic properties of molecules. nih.govresearchgate.net For this compound, DFT calculations are crucial for determining fundamental characteristics.
DFT is used to optimize the molecular structure, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. acs.org For instance, in related pyridine (B92270) derivatives, DFT has been used to calculate the geometry, revealing non-planar characteristics stemming from the dihedral angles between the pyridine cycle and other parts of the molecule. nih.gov The method also allows for the calculation of molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher polarizability and a greater ease of electronic transitions. researchgate.net
Other properties derived from DFT calculations include the molecular electrostatic potential (MEP) surface, which helps predict sites for nucleophilic and electrophilic attack, and various chemical reactivity descriptors. acs.orgresearchgate.net
Table 1: Computed Molecular Properties for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₈N₂O |
| Molecular Weight | 184.19 g/mol |
| XLogP3 | 1.4 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
| Exact Mass | 184.063662883 Da |
| Topological Polar Surface Area | 42.9 Ų |
This data is computationally generated and sourced from PubChem. acs.org
Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Charge Transfer
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study molecules in their electronically excited states. sciengine.com It is a primary tool for calculating vertical excitation energies, which correspond to the absorption maxima in UV-Vis spectra, and for understanding the nature of electronic transitions, such as n → π* and π → π* transitions. researchgate.netresearchgate.net
For bipyridine-containing systems, particularly metal complexes, TD-DFT is essential for characterizing metal-to-ligand charge-transfer (MLCT) states. researchgate.netmerckmillipore.com These transitions are fundamental to the photophysical and photochemical properties of many ruthenium, iridium, and other transition metal complexes used in areas like solar energy conversion and photocatalysis. researchgate.netresearchgate.net Computational modeling of Ru(II)-bipyridine complexes, for example, uses TD-DFT to calculate the distortions in the lowest energy triplet MLCT excited states, which helps in interpreting experimental emission spectra. researchgate.netmerckmillipore.com
In the context of this compound itself or its complexes, TD-DFT can predict the electronic absorption spectrum and elucidate the character of each transition. This includes identifying charge-transfer excitations between the two pyridine rings or from the nitrogen lone pairs to the π* orbitals of the rings. The accuracy of TD-DFT calculations can depend significantly on the choice of the exchange-correlation functional, with range-separated hybrids often providing more accurate descriptions of charge-transfer states. researchgate.net
Reaction Mechanism Elucidation
Computational modeling provides a virtual laboratory to trace the energetic pathways of chemical reactions, identify transient intermediates, and understand the role of catalysts.
Computational Modeling of Synthetic Pathways for Bipyridine Carbaldehydes
The synthesis of unsymmetrical bipyridines such as this compound often relies on transition-metal-catalyzed cross-coupling reactions. mdpi.com Prominent methods include the Suzuki-Miyaura (using organoboron compounds), Stille (using organotin compounds), and Negishi (using organozinc compounds) couplings. mdpi.com
DFT modeling is a key tool for elucidating the complex catalytic cycles of these reactions. mdpi.com For the Suzuki-Miyaura reaction, which couples a pyridyl halide with a pyridylboronic acid, computational studies can map out the entire catalytic pathway involving a palladium catalyst. acs.org The key steps of the cycle—oxidative addition, transmetalation, and reductive elimination—are modeled to determine the structures and energies of all intermediates and transition states. mdpi.comacs.org Such studies can reveal the rate-determining step and explain the regioselectivity of the reaction. For example, DFT modeling has been used to understand unexpected side reactions like hydrodebromination that can occur during the Suzuki coupling of brominated pyridazinones, providing mechanistic insights that are difficult to probe experimentally. mdpi.com These computational approaches allow for the rational design of more efficient synthetic routes to complex bipyridine derivatives.
Understanding Catalytic Cycles and Intermediates in Bipyridine-Aldehyde Systems
Bipyridine ligands are ubiquitous in transition metal catalysis. Computational studies are vital for understanding how these ligands influence the catalytic cycle. DFT calculations have been instrumental in clarifying the mechanisms of reactions like the iridium-catalyzed C-H borylation, where chiral bipyridine ligands are used to control enantioselectivity. acs.orgacs.org
In these studies, DFT is used to model the transition states of the key steps, identifying the noncovalent interactions between the substrate and the chiral ligand-metal complex that dictate the reaction's outcome. acs.orgacs.org By calculating the energy profiles of competing pathways, researchers can understand the origins of both regio- and enantioselectivity. For catalytic systems involving bipyridine ligands, computational models can trace the full catalytic cycle, from substrate coordination to product release, identifying all intermediates along the way. acs.org This detailed mechanistic understanding is crucial for optimizing existing catalysts and designing new ones with improved activity and selectivity for systems that may incorporate aldehyde functionalities.
Structural and Conformational Analysis
The biological activity and chemical reactivity of a molecule are deeply connected to its three-dimensional shape and conformational flexibility. Computational methods are exceptionally well-suited for exploring the conformational landscape of molecules like this compound.
The primary degrees of rotational freedom in this molecule are the torsion angle between the two pyridine rings and the rotation of the aldehyde group relative to its attached pyridine ring. A potential energy surface scan, typically performed using DFT, can identify the most stable conformers by calculating the energy of the molecule as these dihedral angles are systematically varied. researchgate.netindexcopernicus.com
For the linkage between the two pyridine rings, the lowest energy conformation will seek to balance the steric hindrance between ortho hydrogens and the electronic effects of π-conjugation. For the aldehyde group at the 2'-position, two main planar conformers are expected: one where the carbonyl oxygen is oriented away from the ring nitrogen (anti or trans) and one where it points towards it (syn or cis). DFT studies on related ortho-formyl substituted rings have shown that one conformer is typically more stable, and the energy barrier to rotation can be calculated. beilstein-journals.org The relative stability is governed by a subtle interplay of steric repulsion and electrostatic interactions, such as a potential weak intramolecular hydrogen bond or dipole-dipole interactions. Such analyses are critical for understanding how the molecule will present itself for intermolecular interactions, for example, in the active site of an enzyme or during the formation of a metal complex.
Ligand Conformation and Flexibility of Bipyridine Carbaldehydes
A critical aspect of understanding any bipyridine ligand is the analysis of its conformational flexibility, primarily the rotational barrier around the C-C bond connecting the two pyridine rings. This rotation dictates the ligand's ability to adopt the cis or trans conformation, which is fundamental to its coordination behavior with metal ions. For bipyridine carbaldehydes, an additional layer of complexity is introduced by the rotational freedom of the aldehyde group.
Computational methods, such as Density Functional Theory (DFT), are powerful tools for mapping the potential energy surface of such molecules. These studies would typically involve calculating the energy of the molecule as a function of the dihedral angles between the pyridine rings and between the pyridine and carbaldehyde groups. The results would reveal the most stable conformations (energy minima) and the energy barriers for interconversion between them.
However, no specific computational studies detailing the conformational analysis of this compound could be identified in a thorough review of available scientific literature. While general principles of bipyridine conformation are well-established, the specific influence of the 2'-carbaldehyde and the 2,4'-linkage on the rotational barriers and preferred geometries remains unquantified for this particular isomer.
Table 1: Hypothetical Conformational Analysis Data for this compound
| Dihedral Angle | Description | Calculated Energy (kJ/mol) |
| N-C-C-N | Rotation between pyridine rings | Data Not Available |
| C-C-C=O | Rotation of the carbaldehyde group | Data Not Available |
This table is for illustrative purposes only, as no published data exists.
Metal-Ligand Bonding Analysis in Complexes
The formation of metal complexes is a cornerstone of bipyridine chemistry. A theoretical analysis of the metal-ligand bonding in complexes of this compound would provide invaluable insights into their stability, electronic structure, and reactivity. Such studies typically employ computational techniques to analyze the nature of the coordinate bonds, including the contributions of σ-donation from the ligand to the metal and π-back-donation from the metal to the ligand.
Key parameters derived from these analyses often include bond dissociation energies, orbital overlap populations, and the visualization of molecular orbitals involved in bonding. This information is crucial for rationalizing the observed properties of the complexes and for designing new complexes with tailored electronic or catalytic properties.
Regrettably, the scientific literature lacks any computational studies focused on the metal-ligand bonding analysis of complexes formed with this compound. The absence of this data precludes a detailed discussion of how the electronic asymmetry of this ligand impacts its coordination with various metal centers.
Table 2: Illustrative Metal-Ligand Bonding Parameters for a Hypothetical [M(this compound)n] Complex
| Parameter | Description | Value |
| M-N Bond Dissociation Energy | Strength of the metal-nitrogen bond | Data Not Available |
| σ-Donation Contribution | Electron donation from ligand to metal | Data Not Available |
| π-Back-donation Contribution | Electron donation from metal to ligand | Data Not Available |
This table is for illustrative purposes only, as no published data exists.
Prediction of Solid-State Forms and Polymorphism
The arrangement of molecules in the solid state can have a profound impact on the material's properties. Computational methods for crystal structure prediction aim to identify the most stable crystalline forms (polymorphs) of a given molecule by searching for low-energy packing arrangements. These predictions are valuable for understanding and controlling the solid-state properties of materials, which is particularly important in fields such as pharmaceuticals and materials science.
For this compound, such a study would involve exploring the possible intermolecular interactions, such as hydrogen bonding (if applicable in a co-crystal) and π-π stacking, that govern its crystal packing. The prediction of potential polymorphs would provide a roadmap for experimental crystallization studies.
As with the other areas of theoretical investigation, there are no published studies on the prediction of solid-state forms or polymorphism for this compound. This lack of information hinders the rational design and synthesis of crystalline materials based on this specific bipyridine derivative.
Table 3: Example of Predicted Polymorph Data for this compound
| Polymorph | Space Group | Calculated Lattice Energy (kJ/mol) |
| Form I | Data Not Available | Data Not Available |
| Form II | Data Not Available | Data Not Available |
This table is for illustrative purposes only, as no published data exists.
Future Research Trajectories and Interdisciplinary Perspectives on 2,4 Bipyridine 2 Carbaldehyde
Development of Novel Synthetic Routes with Enhanced Sustainability and Selectivity for Isomers
The synthesis of bipyridine derivatives is an area of continuous research, with a significant push towards methods that are not only efficient but also environmentally benign and highly selective. Traditional methods for creating the bipyridine core, such as Suzuki and Stille cross-coupling reactions, are effective but face challenges. mdpi.com A primary issue is the strong coordination of the bipyridine product with the metal catalyst, which can lead to decreased catalytic activity and lower yields. mdpi.com
Future research is focused on overcoming these limitations through several key strategies:
Catalyst and Ligand Design: One approach involves using bulky ligands on the metal catalyst to suppress the coordination of the bipyridine product, thereby enhancing reaction efficiency. mdpi.com For instance, palladium catalysts with imidazolium (B1220033) salt ligands have achieved very high turnover numbers in Suzuki coupling reactions for synthesizing bipyridines. mdpi.com
Green Chemistry Approaches: There is a growing emphasis on adapting syntheses for industrial scale and improving their environmental footprint. This includes exploring alternative pathways that avoid highly toxic reagents, such as the organotin compounds used in Stille coupling. mdpi.com Research into desulfonylative cross-coupling reactions represents another promising avenue for forming the bipyridine skeleton. mdpi.com
Isomer Selectivity: The synthesis of a specific isomer like [2,4'-Bipyridine]-2'-carbaldehyde requires high regioselectivity. Palladium-catalyzed cross-coupling reactions between a halogenated pyridine (B92270) and a pyridylboronic acid can yield the desired bipyridine aldehyde with good regioselectivity, but this remains a critical parameter to control and optimize. Future work will likely focus on developing catalytic systems that offer even greater control over which isomer is formed.
Exploration of Advanced Catalytic Systems Incorporating this compound
The unique structure of this compound, which combines a chelating bipyridine unit with a reactive aldehyde functional group, makes it a highly valuable ligand in coordination chemistry and catalysis. The nitrogen atoms of the pyridine rings can coordinate with a transition metal, while the aldehyde group provides a handle for further functionalization or can influence the electronic properties of the metal center.
Future explorations in this area are directed towards:
Heterogeneous Catalysis: A significant trend is the immobilization of bipyridine-based metal complexes onto solid supports to create robust, recyclable heterogeneous catalysts. For example, a copper(II) complex containing a pyridine-2-carbaldehyde ligand has been successfully bound to magnetic nanoparticles (Fe₃O₄@SiO₂). rsc.org This nanocatalyst demonstrated excellent activity in the synthesis of pyran and 2-benzylidenemalononitrile derivatives and could be easily separated from the reaction mixture with a magnet and reused multiple times without significant loss of activity. rsc.org
Tuning Catalytic Properties: The electronic properties and, consequently, the catalytic reactivity of metal complexes can be fine-tuned by modifying the bipyridine ligand. The introduction of electron-donating groups, such as methyl substituents, can alter the energy of the metal-to-ligand charge transfer (MLCT) band and the redox properties of the complex. mdpi.com This allows for the rational design of catalysts for specific chemical transformations.
Integration into Smart and Responsive Materials
The incorporation of bipyridine moieties into larger molecular architectures is a promising strategy for creating "smart" materials that respond to external stimuli. These materials can change their properties, such as color or fluorescence, in response to changes in their environment, like pH or the presence of specific ions. mdpi.com
Key future research directions include:
Coordination Polymers and Networks: Bipyridine-containing polymers can act as versatile precursors for conjugated metallo-supramolecular networks. acs.org These networks are formed through the coordination of the bipyridine units with metal ions, creating cross-linked structures. acs.org The resulting materials can have interesting optoelectronic properties; for instance, complexes with Zn²⁺ and Cd²⁺ are often emissive, while those with other transition metals like Cu⁺ or Ni²⁺ can form non-radiative charge-transfer complexes. acs.org
Stimuli-Responsive Systems: The aldehyde group of this compound is a key feature for integration into responsive systems. It can be used to graft the molecule onto other structures, such as biomacromolecules, to create novel hybrid materials. nih.gov Research on related terpyridine-based coordination polymers has shown that their fluorescence can be quenched or shifted in response to pH changes due to the protonation of the pyridine rings, demonstrating their potential as sensors. mdpi.com This acid-base responsive behavior is a key area of interest for developing new sensing applications. mdpi.com
Computational Design and Predictive Modeling for Directed Synthesis and Application
Computational chemistry has become an indispensable tool for accelerating the design and discovery of new molecules and materials. By modeling compounds and reactions in silico, researchers can predict properties and screen candidates before undertaking costly and time-consuming laboratory synthesis.
Future research will increasingly leverage computational power for:
Catalyst Screening: Advanced computational toolkits can automate the process of evaluating potential catalysts. For example, the AARON (Automated Alkylation Reaction Optimizer for N-oxides) toolkit has been used to predict the stereoselectivities for reactions catalyzed by 18 different axially chiral bipyridine N,N'-dioxides, with results in reasonable agreement with experiments. acs.orgscispace.com This approach allows for the high-throughput screening of potential organocatalysts and provides insights into the origins of stereoselectivity. acs.org
Directed Synthesis: Multiscale modeling frameworks are being developed to connect experimentally controllable parameters (like temperature and precursor flow) to the final morphology and quality of materials grown via methods like chemical vapor deposition (CVD). bohrium.com While initially applied to 2D materials like WSe₂, this "synthesis-by-design" approach could be adapted to guide the creation of complex organic materials and polymers incorporating this compound.
Understanding Reaction Mechanisms: Density Functional Theory (DFT) calculations are used to provide convincing evidence for interpreting stereoselection in complex reactions, such as the aza-Diels-Alder reaction, aiding in the rational design of synthetic routes. researchgate.net
Interdisciplinary Nexus with Other Scientific Fields (e.g., Nanoscience, Green Chemistry)
The research trajectories for this compound are inherently interdisciplinary, drawing from and contributing to various scientific fields.
Nanoscience: The compound is a key building block for functional nanomaterials. researchgate.net A prominent example is the development of magnetic nanocatalysts, where a copper complex of a pyridine carbaldehyde ligand is anchored to the surface of Fe₃O₄@SiO₂ nanoparticles. rsc.org This creates a powerful link between homogeneous catalysis (the reactive metal complex) and materials science (the nanoparticle support), resulting in a system with high efficiency and easy recyclability. rsc.org
Green Chemistry: This field is deeply connected to the development of new synthetic routes for this compound. The drive to create more sustainable chemical processes motivates research into minimizing waste, avoiding toxic reagents (like the organotin compounds in Stille coupling), and improving catalyst efficiency. mdpi.com The development of palladium catalysts that achieve high turnover numbers is a prime example of a green chemistry approach to bipyridine synthesis. mdpi.com The ultimate goal is to create synthetic methods that are not only high-yielding and selective but also economically viable and environmentally responsible.
Research Findings Summary
| Research Area | Key Finding | Significance |
| Sustainability in Synthesis | Palladium catalysts with imidazolium salt ligands can achieve very high turnover numbers (up to 850,000) in Suzuki coupling reactions to form bipyridines. mdpi.com | Addresses the challenge of catalyst deactivation and improves the efficiency and sustainability of bipyridine synthesis. |
| Advanced Catalysis | A copper(II) complex with a pyridine-2-carbaldehyde ligand, when immobilized on magnetic Fe₃O₄@SiO₂ nanoparticles, acts as a highly efficient and reusable catalyst. rsc.org | Demonstrates a practical approach to creating heterogeneous catalysts that are easily separated and recycled, a key principle of green chemistry. |
| Smart Materials | Bipyridine-containing polymers form metallo-supramolecular networks with metal ions, where the emission properties are dependent on the specific metal used (e.g., emissive with Zn²⁺, non-emissive with Ni²⁺). acs.org | Paves the way for creating tunable optical materials and sensors based on metal-ligand interactions. |
| Responsive Systems | Coordination polymers based on terpyridine ligands (related to bipyridines) exhibit fluorescence that is highly responsive to pH changes. mdpi.com | Highlights the potential for developing sensitive pH sensors and smart materials that respond to environmental triggers. |
| Computational Design | The AARON computational toolkit can successfully predict the stereoselectivity of reactions catalyzed by chiral bipyridine N,N'-dioxides before they are synthesized. acs.orgscispace.com | Enables high-throughput virtual screening of catalysts, accelerating the discovery of new and more effective catalytic systems. |
Q & A
Q. What are the recommended synthetic routes for preparing [2,4'-Bipyridine]-2'-carbaldehyde?
Synthesis of this compound typically involves functionalization of the bipyridine scaffold. A common approach is the direct formylation of 2,4'-bipyridine using Vilsmeier-Haack conditions (POCl₃/DMF), which selectively introduces the aldehyde group at the 2'-position. Alternatively, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) can assemble the bipyridine core from halogenated pyridine precursors, followed by oxidation of a methyl or hydroxymethyl group to the aldehyde . For example, 2,4'-bipyridine derivatives are often synthesized via refluxing pyridine precursors in acidic or metal-catalyzed conditions .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
The compound poses risks of skin/eye irritation (GHS Category 2/2A) and respiratory irritation (Category 3). Key precautions include:
Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to characterize this compound?
- ¹H/¹³C NMR : The aldehyde proton appears as a singlet near δ 10 ppm, while aromatic protons on the pyridine rings resonate between δ 7.5–9.0 ppm. Coupling patterns distinguish substituent positions .
- IR Spectroscopy : A strong C=O stretch (~1700 cm⁻¹) confirms the aldehyde group. Pyridine ring vibrations occur at 1600–1450 cm⁻¹ .
- Mass Spectrometry : High-resolution MS (HRMS) provides exact mass verification (e.g., expected molecular ion for C₁₁H₈N₂O: 184.19 g/mol) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) be applied to study the electronic structure of this compound and its metal complexes?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-311G** can model the compound’s electronic properties:
Q. What strategies are effective in resolving contradictory data regarding the coordination behavior of this compound with transition metals?
- Crystallographic Analysis : Single-crystal X-ray diffraction resolves binding modes (e.g., monodentate vs. bidentate coordination) .
- Spectroscopic Titrations : UV-vis and fluorescence titration under varying pH/metal concentrations identify stoichiometry and stability constants .
- Comparative Studies : Test coordination with metals of differing Lewis acidity (e.g., Ag⁺ vs. Ru²⁺) to assess ligand flexibility .
Q. What role does the aldehyde functional group play in modifying the reactivity of this compound in supramolecular chemistry applications?
The aldehyde group enables:
- Schiff Base Formation : Condensation with amines generates imine-linked frameworks for catalysis or sensing .
- Coordination Flexibility : Acts as a π-acceptor in metal complexes, enhancing charge-transfer properties in photochemical applications .
- Post-Synthetic Modification : Facilitates conjugation with biomolecules (e.g., proteins) for biohybrid materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
